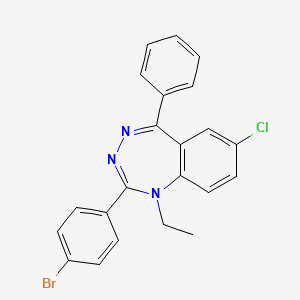
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
Descripción general
Descripción
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine, also known as BRL-46470A, is a benzotriazepine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology. In
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is neuroscience. Studies have shown that this compound has anxiolytic and anticonvulsant effects, making it a potential treatment option for anxiety disorders and epilepsy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine is still not fully understood. However, studies have shown that it acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, this compound increases the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it increases the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for promoting the growth and survival of neurons in the brain. This suggests that this compound may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine in lab experiments is its well-established synthesis method. Additionally, its anxiolytic and anticonvulsant effects make it a useful tool for studying anxiety disorders and epilepsy. However, one limitation of using this compound in lab experiments is its potential for off-target effects. Studies have shown that this compound may also modulate other receptors in addition to the GABA-A receptor, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine. One area of interest is its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for developing new derivatives of this compound with improved pharmacological properties.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1,3,4-benzotriazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClN3/c1-2-27-20-13-12-18(24)14-19(20)21(15-6-4-3-5-7-15)25-26-22(27)16-8-10-17(23)11-9-16/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSGOOTKYREAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=NN=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304329.png)
![1-{4-[(4-chlorophenyl)thio]-3,5,6-trifluoropyridin-2-yl}-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4304338.png)
![5-[(2-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304352.png)
![3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide](/img/structure/B4304353.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B4304360.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B4304367.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B4304375.png)
![2-(dimethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate](/img/structure/B4304382.png)
![12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4304384.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4304398.png)
![[(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile](/img/structure/B4304420.png)
![methyl 6-(3-methoxy-3-oxopropyl)-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B4304421.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4304429.png)